3-(Dimethylamino)propyl 4-fluorobenzoate
Description
3-(Dimethylamino)propyl 4-fluorobenzoate is an ester derivative combining 4-fluorobenzoic acid and 3-dimethylaminopropanol. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in modulating amyloidogenic pathways (as seen in related dimethylaminopropyl derivatives ).
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-fluorobenzoate |
InChI |
InChI=1S/C12H16FNO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
USZISWRFBXFIRG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethylaminopropyl-Containing Analogues
Compounds featuring the dimethylaminopropyl group, such as those in (e.g., Compounds 14–19), share structural motifs with the target compound. Key comparisons include:
- Synthetic Yields: High yields (82–92%) are achieved for dimethylaminopropyl derivatives, suggesting efficient coupling methods for introducing this group .
- Physical States : These compounds exist as white solids or colorless oils, indicating variability in crystallinity based on substituents. For instance, Compound 14 (methyl ester) is a solid, while 15 (meta-substituted benzoate) is an oil .
- Spectral Data: NMR shifts for dimethylaminopropyl protons typically appear at δ ~2.1–2.3 ppm (CH2) and δ ~2.9 ppm (N–CH3), consistent with tertiary amine environments. Mass spectrometry confirms molecular weights aligned with their structures .
Fluorobenzoate Esters
describes 3-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)propyl 4-fluorobenzoate (27b) , which shares the 4-fluorobenzoate moiety with the target compound. Key distinctions include:
- Ester Side Chain: The target compound’s dimethylaminopropyl group contrasts with 27b’s hydroxymethyl and fluorobenzyloxy substituents, affecting polarity and hydrogen-bonding capacity .
- Synthesis: 27b is synthesized at 160°C using PPh4Br as a catalyst, followed by automated chromatography. This contrasts with milder conditions for dimethylaminopropyl derivatives in .
Fluorinated Heterocycles
Compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide () highlight fluorine’s role in enhancing metabolic stability and lipophilicity. However, their heterocyclic cores differ significantly from the ester-based target compound .
Physical and Spectral Properties
*Calculated based on structural formulas.
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